molecular formula C12H15NO3 B2760638 Methyl 3-Morpholinobenzoate CAS No. 122965-43-9; 145127-37-3; 197172-69-3

Methyl 3-Morpholinobenzoate

Cat. No.: B2760638
CAS No.: 122965-43-9; 145127-37-3; 197172-69-3
M. Wt: 221.256
InChI Key: UZHOTUXOPYLESN-UHFFFAOYSA-N
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Description

Methyl 3-morpholinobenzoate (CAS: 197172-69-3) is a benzoic acid derivative featuring a morpholine substituent at the 3-position and a methyl ester group. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol . The compound is commonly used as a pharmaceutical intermediate, particularly in synthesizing molecules targeting biological pathways such as ferroptosis . It is stored under dry conditions at 2–8°C and has a purity of 98% in commercial supplies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOTUXOPYLESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932499
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145127-37-3
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Ethyl 3-Morpholinobenzoate (15b)

  • Structure : Ethyl ester analog, replacing the methyl group with ethyl.
  • Molecular Formula: C₁₃H₁₇NO₃.
  • Molecular Weight : 236.1 g/mol (observed via ESI-MS) .
  • Synthesis : Yield of 78% via esterification; characterized by ¹H NMR (δ 4.37 ppm for ethyl group) .
  • Applications : Studied in ferroptosis inhibition, suggesting the morpholine moiety enhances interaction with biological targets like NCOA4-FTH1 .
  • Key Difference : Ethyl ester may confer slightly higher lipophilicity compared to the methyl analog, influencing pharmacokinetics.

Methyl 5-Amino-2-Morpholinobenzoate

  • Structure: Amino substitution at the 5-position and morpholine at the 2-position.
  • Molecular Formula : C₁₂H₁₆N₂O₃.
  • Molecular Weight : 236.27 g/mol .

Methyl 3-Fluoro-4-Morpholinobenzoate

  • Structure : Fluorine substitution at the 4-position.
  • Molecular Formula: C₁₂H₁₄FNO₃.
  • Molecular Weight : 239.24 g/mol .
  • Applications : Fluorine enhances metabolic stability and electron-withdrawing effects, making it valuable in medicinal chemistry .

Methyl 3-Morpholinopropionate (ST-7245)

  • Structure : Propionate backbone instead of benzoate.
  • Molecular Formula: C₈H₁₅NO₃.
  • Molecular Weight : 173.21 g/mol .
  • Purity: 95% (lower than Methyl 3-morpholinobenzoate’s 98%) .
  • Key Difference : The shorter chain may reduce steric hindrance, favoring enzymatic interactions.

Data Table: Comparative Analysis of Morpholinobenzoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituent Application Focus Reference
This compound 197172-69-3 C₁₂H₁₅NO₃ 221.25 98% Methyl ester Ferroptosis inhibition
Ethyl 3-Morpholinobenzoate (15b) - C₁₃H₁₇NO₃ 236.1 78% yield Ethyl ester Ferroptosis inhibition
Methyl 5-Amino-2-Morpholinobenzoate 4031-84-9 C₁₂H₁₆N₂O₃ 236.27 - Amino group Pharmaceutical intermediate
Methyl 3-Fluoro-4-Morpholinobenzoate 495405-04-4 C₁₂H₁₄FNO₃ 239.24 - Fluorine Drug development
Methyl 3-Morpholinopropionate 33611-43-7 C₈H₁₅NO₃ 173.21 95% Propionate chain Biochemical research

Research Findings and Functional Insights

  • Synthetic Efficiency: this compound derivatives are synthesized via esterification or nucleophilic substitution, with yields ranging from 76% to 98% depending on substituents .
  • Biological Activity: Morpholine rings enhance solubility and target engagement in ferroptosis pathways, while fluorine or amino groups modulate electronic properties and binding affinity .
  • Safety Considerations: Methyl esters generally require precautions (e.g., H302 hazard), but fluoro- or amino-substituted analogs may introduce additional risks, necessitating tailored safety protocols .

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